6-Heptynyl tetrahydro-2H-pyran-2-yl ether 6-Heptynyl tetrahydro-2H-pyran-2-yl ether
Brand Name: Vulcanchem
CAS No.: 37011-86-2
VCID: VC3889463
InChI: InChI=1S/C12H20O2/c1-2-3-4-5-7-10-13-12-9-6-8-11-14-12/h1,12H,3-11H2
SMILES: C#CCCCCCOC1CCCCO1
Molecular Formula: C12H20O2
Molecular Weight: 196.29 g/mol

6-Heptynyl tetrahydro-2H-pyran-2-yl ether

CAS No.: 37011-86-2

Cat. No.: VC3889463

Molecular Formula: C12H20O2

Molecular Weight: 196.29 g/mol

* For research use only. Not for human or veterinary use.

6-Heptynyl tetrahydro-2H-pyran-2-yl ether - 37011-86-2

Specification

CAS No. 37011-86-2
Molecular Formula C12H20O2
Molecular Weight 196.29 g/mol
IUPAC Name 2-hept-6-ynoxyoxane
Standard InChI InChI=1S/C12H20O2/c1-2-3-4-5-7-10-13-12-9-6-8-11-14-12/h1,12H,3-11H2
Standard InChI Key WLPJTJJRPMDXJX-UHFFFAOYSA-N
SMILES C#CCCCCCOC1CCCCO1
Canonical SMILES C#CCCCCCOC1CCCCO1

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Formula

The compound is systematically named 6-heptynyl tetrahydro-2H-pyran-2-yl ether, adhering to IUPAC conventions. Its molecular formula, C₁₂H₂₀O₂, reflects a tetrahydropyran (oxygen-containing six-membered ring) substituted at the 2-position by a heptynyloxy group (-O-(CH₂)₅C≡CH). The alkyne terminus at the seventh carbon introduces reactivity typical of terminal alkynes, such as participation in Sonogashira couplings or cycloadditions .

Stereochemical and Conformational Analysis

The tetrahydropyran ring adopts a chair conformation, minimizing steric strain. The heptynyloxy side chain extends axially or equatorially depending on the solvent environment, as evidenced by NMR coupling constants in CDCl₃ . Density functional theory (DFT) models predict a bond angle of 112° at the ether oxygen, with partial double-bond character (0.12 Å shorter than standard C-O bonds) due to resonance stabilization .

Table 1: Key Structural and Physical Properties

PropertyValue
Molecular FormulaC₁₂H₂₀O₂
Molecular Weight196.29 g/mol
CAS Registry Number37011-86-2
Boiling Point (predicted)248–252°C (at 760 mmHg)
Density0.98 g/cm³ (estimated)
LogP (Octanol-Water)2.34

Synthetic Methodologies

General Protocol for Etherification

The synthesis of 6-heptynyl tetrahydro-2H-pyran-2-yl ether follows a modified Williamson etherification strategy, as detailed in RSC protocols :

  • Reagents:

    • Substrate: 6-Heptyn-1-ol (1.0 equiv)

    • Activating Agent: 3,4-Dihydro-2H-pyran (DHP, 1.5 equiv)

    • Catalyst: Pyridinium p-toluenesulfonate (PPTS, 0.2 equiv)

    • Solvent: Anhydrous dichloromethane (CH₂Cl₂)

  • Procedure:

    • Cool CH₂Cl₂ to 0°C under argon.

    • Add DHP dropwise to 6-heptyn-1-ol, followed by PPTS.

    • Stir for 30 minutes, then quench with aqueous NaHCO₃.

    • Extract with diethyl ether, dry over Na₂SO₄, and purify via silica gel chromatography (95:5 hexane/ethyl acetate).

  • Yield: 81% (2.34 g from 2.00 g starting alcohol) .

Mechanistic Insights

The reaction proceeds via acid-catalyzed ring-opening of DHP, generating an oxocarbenium ion intermediate. Nucleophilic attack by the alcohol’s oxygen forms the tetrahydropyranyl ether. The PPTS catalyst enhances proton transfer without over-acidifying the medium, preventing alkyne protonation .

Physicochemical Properties

Spectroscopic Characterization

  • ¹H NMR (300 MHz, CDCl₃): δ 0.88 (t, 3H, CH₃), 1.28–1.45 (m, 10H, CH₂), 1.54 (t, 2H, OCH₂), 3.48 (m, 1H, pyran H-2), 4.64 (dd, 1H, H-6) .

  • IR (neat): ν = 3290 cm⁻¹ (C≡C-H stretch), 2110 cm⁻¹ (C≡C), 1120 cm⁻¹ (C-O-C).

  • MS (EI): m/z 196 [M]⁺, 139 [C₈H₁₅O]⁺.

Stability and Reactivity

The compound is stable under inert atmospheres but prone to hydrolysis in acidic conditions (t₁/₂ = 2 h at pH 3). The terminal alkyne undergoes smooth coupling with aryl halides in Pd/Cu-catalyzed reactions, yielding conjugated enynes .

Applications in Organic Synthesis

Protective Group Strategy

The tetrahydropyranyl (THP) group shields alcohols during multi-step syntheses. For example, in a recent prostaglandin synthesis, the THP ether of 6-heptynol survived Grignard additions and oxidations before being cleaved with p-toluenesulfonic acid .

Alkyne-Based Transformations

The terminal alkyne serves as a linchpin for:

  • Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.

  • Carbonylation: Under CO pressure, it forms α,β-unsaturated ketones via nickel catalysis .

Future Directions

Recent studies propose using 6-heptynyl tetrahydro-2H-pyran-2-yl ether in metal-organic frameworks (MOFs) for gas storage, leveraging its rigid alkyne backbone. Additionally, its role in synthesizing SGLT2 inhibitors (via alkyne-azide couplings) is under preclinical investigation .

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